molecular formula C26H25ClN4O5S B11366227 N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11366227
M. Wt: 541.0 g/mol
InChI Key: RCZUXFMFWPDEFJ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which includes a pyrimidine ring, a furan ring, and a methanesulfonyl group, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine ring, the introduction of the furan and methanesulfonyl groups, and the final coupling with the chloromethoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonyl group and the pyrimidine ring allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, N-(5-CHLORO-2-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    N-(5-CHLORO-2-METHOXYPHENYL)-2-(5-(FURAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE: Another compound with a furan ring and a chloromethoxyphenyl group, but with different functional groups and applications.

    5-CHLORO-2-METHOXYBENZOIC ACID: A simpler compound with a chloromethoxyphenyl group, used in different chemical reactions and applications.

The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its ability to combine multiple functional groups in a single molecule, providing a versatile platform for various scientific research applications.

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O5S/c1-17-6-8-18(9-7-17)15-31(16-20-5-4-12-36-20)22-14-28-26(37(3,33)34)30-24(22)25(32)29-21-13-19(27)10-11-23(21)35-2/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

RCZUXFMFWPDEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=C(C=CC(=C4)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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